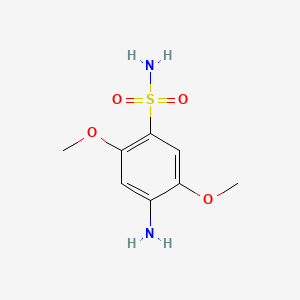

3-(4-Hydroxyphenyl)-2-phenylpropanoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid and its derivatives involves various strategies, including the resolution of optically active forms through specific organic reactions. For example, the preparation of optically active forms of related compounds has been demonstrated via optical resolution, employing specific resolving agents to afford high yields and optical purities (Shiraiwa et al., 2003).

Molecular Structure Analysis

The molecular structure of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid and related compounds has been elucidated through various spectroscopic techniques, including NMR, UV–VIS, and IR, providing detailed insights into their structural characteristics (Baul et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid often result in the formation of various intermediates and products, indicative of the compound's reactivity. The oxidation and other reaction pathways of similar compounds have been thoroughly studied, revealing intricate details about their reactivity and potential transformations (Bietti & Capone, 2008).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystallization behavior, are crucial for understanding the practical applications and handling of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid. Research into related compounds has provided valuable data on these aspects, contributing to a comprehensive understanding of their physical characteristics (Shiraiwa et al., 2002).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental for the application and further functionalization of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid. Investigations into its chemical behavior under different conditions can provide insights into its versatility as a chemical building block (Pina et al., 2011).

Aplicaciones Científicas De Investigación

Summary of the Application

3-(4-Hydroxyphenyl)-2-phenylpropanoic acid derivatives have been synthesized and studied for their antimicrobial properties. These compounds have shown promising results in combating multidrug-resistant bacterial and fungal pathogens .

Methods of Application or Experimental Procedures

The synthesis involved the incorporation of a 4-hydroxyphenyl moiety with various substitutions into amino acid derivatives. The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity .

Results or Outcomes

These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL. Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .

2. Biosynthesis of 3-Hydroxypropionic Acid

Summary of the Application

3-Hydroxypropionic acid (3-HP) is an economically important platform compound from which a panel of bulk chemicals can be derived. Bioproduction of 3-HP has attracted more attention due to utilization of renewable biomass .

Methods of Application or Experimental Procedures

This involves the use of host strains like Escherichia coli and Klebsiella pneumoniae, metabolic pathways, and key enzymes. Strategies include optimization of fermentation conditions, construction of gene circuits to alleviate feedback inhibition, and recruitment of RNA polymerases to overexpress key enzymes .

Results or Outcomes

The strategies have been found to boost cell growth and 3-HP production. The review highlights the substantial contribution of microbial growth to 3-HP production .

3. Polybenzoxazine Synthesis

Summary of the Application

3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid (PA), is used as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine (Bz) ring formation .

Methods of Application or Experimental Procedures

PA is used to bring phenolic functionalities by its reaction with model molecules (ethylene glycol, as well as two polyethylene glycol molecules with molar masses corresponding to 400 g·mol −1 and 2000 g·mol −1) via solvent-free Fischer esterification .

Results or Outcomes

The whole synthesis of Bz monomers from PEG 400 and PEG 2000 does not require a solvent or purification, and their polymerization led to a set of materials with thermal and thermo-mechanical properties suitable for a wide range of applications .

4. Hydrogel Modification

Summary of the Application

3-(4-Hydroxyphenyl)propanoic acid can be used to derive hydrogel based on chitosan, gelatin or poly (ethylene glycol) . It can also be used in the modification of radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels .

Methods of Application or Experimental Procedures

The acid is used as an acyl donor for the enzymatic synthesis of sugar alcohol esters . In the case of PVA/AAc hydrogels, the hydrogels were modified through condensation reaction with various aliphatic and aromatic amines to form amine-treated polymers .

Results or Outcomes

The resultant hydrogels and modified polymers have potential applications in various fields due to their unique properties .

5. Synthesis of Novel Symmetric and Asymmetric Bolaamphiphiles

Summary of the Application

3-(4-Hydroxyphenyl)propanoic acid can be used to synthesize novel symmetric and asymmetric bolaamphiphiles .

Methods of Application or Experimental Procedures

The acid is used as an acyl donor for the enzymatic synthesis of sugar alcohol esters .

Results or Outcomes

The resultant bolaamphiphiles have potential applications in various fields due to their unique properties .

6. Modification of Radiation-Induced Poly Vinyl Alcohol/Acrylic Acid Hydrogels

Summary of the Application

3-(4-Hydroxyphenyl)propanoic acid can be used in the modification of radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels .

Methods of Application or Experimental Procedures

The hydrogels were modified through condensation reaction with various aliphatic and aromatic amines to form amine-treated polymers .

Results or Outcomes

The modified polymers have potential applications in various fields due to their unique properties .

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14,16H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCCNKUXWQWOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281520 | |

| Record name | 4-Hydroxy-α-phenylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenyl)-2-phenylpropanoic acid | |

CAS RN |

89-23-6 | |

| Record name | 4-Hydroxy-α-phenylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Hydroxyphenyl)-2-phenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-α-phenylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-hydroxyphenyl)-2-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.